molecular formula C11H17S.C5H5.Fe B1148218 056-(FERROCENYL)HEXANETHIOL CAS No. 134029-92-8

056-(FERROCENYL)HEXANETHIOL

Cat. No.: B1148218
CAS No.: 134029-92-8
M. Wt: 302.261
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Description

056-(Ferrocenyl)hexanethiol (FHT, CAS 134029-92-8) is an organometallic compound featuring a ferrocene moiety linked to a hexanethiol chain. Its molecular formula is C₁₆H₂₂FeS, with a molecular weight of 302.26 g/mol . FHT exists as a dark red liquid with a boiling point range of 321–353°C and requires storage under inert gas (nitrogen or argon) at 2–8°C to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 056-(FERROCENYL)HEXANETHIOL typically involves the reaction of ferrocene with a hexanethiol derivative. One common method includes the use of a Grignard reagent, where ferrocene is reacted with 6-bromohexanethiol in the presence of magnesium to form the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

056-(FERROCENYL)HEXANETHIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

056-(FERROCENYL)HEXANETHIOL has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 056-(FERROCENYL)HEXANETHIOL exerts its effects is through the formation of self-assembled monolayers on gold substrates. The thiol group reacts with gold to form a strong Au-S bond, creating a densely packed monolayer. This monolayer facilitates electron exchange between the ferrocene moieties and the substrate, making it useful in various electrochemical applications .

Comparison with Similar Compounds

Structural and Functional Analogues

A. Ferrocenyl Thioketones

  • Structure: Differ from FHT by replacing the thiol (–SH) group with a thioketone (C=S) moiety. Example: Diferrocenyl thioketone, synthesized via thionation of diferrocenyl ketone .
  • Synthesis: Requires Friedel-Crafts acylation followed by thionation, a process less efficient for ferrocenyl derivatives compared to aryl-heteroaryl thioketones .
  • Applications: Primarily used in synthesizing S-heterocycles, contrasting with FHT’s role in electron transport .

B. Alkanethiols with Shorter Chains

  • Example: 11-Ferrocenylundecanethiol (hypothetical analogue).
  • Comparison: Chain Length: Shorter chains (e.g., hexyl vs. undecanyl) affect SAM packing density and electron tunneling efficiency. Longer chains (e.g., undecanyl) may enhance monolayer stability but reduce electron transfer rates. Thermal Stability: FHT’s boiling point (321–353°C) suggests moderate thermal resilience compared to simpler alkanethiols (e.g., hexanethiol, boiling point ~150°C), which lack ferrocene’s robust metallocene structure .

C. Non-Ferrocene Thiols

  • Comparison: Functionality: Hexyl acetate lacks electron-transfer capabilities due to the absence of a redox-active ferrocene group. It is primarily a solvent or manufacturing intermediate .

Comparative Data Table

Property 056-(Ferrocenyl)hexanethiol Ferrocenyl Thioketones Hexyl Acetate
CAS No. 134029-92-8 N/A 142-92-7
Molecular Formula C₁₆H₂₂FeS Varies (e.g., C₂₀H₁₈Fe₂S) C₈H₁₆O₂
Key Functional Group –SH (thiol) C=S (thioketone) –OAc (ester)
Boiling Point 321–353°C Not reported ~150°C (estimated)
Applications SAMs, electron transport S-heterocycle synthesis Solvent, manufacturing
Hazard Class Xi Not reported Lower hazard

Electron-Transfer Efficiency

FHT’s ferrocene moiety enables reversible redox behavior, critical for electrochemical applications. In contrast:

  • Thioketones: Lack redox activity due to the absence of a thiol group and stable C=S bond .
  • Non-Ferrocene Thiols: Cannot mediate electron transfer without a metallocene center .

Biological Activity

056-(Ferrocenyl)hexanethiol, a compound characterized by the integration of a ferrocene moiety with a hexanethiol chain, has garnered attention in various fields, particularly in biochemistry and materials science. Its unique structure imparts distinct properties that facilitate its application in biological systems, especially as a redox-active agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • CAS Number : 134029-92-8
  • Molecular Formula : C₁₃H₁₈FeS
  • Molecular Weight : 238.2 g/mol

The compound is notable for its dual functionality; the ferrocene part provides electrochemical properties, while the thiol group allows for interactions with biological molecules through thiol-disulfide exchange reactions.

The biological activity of this compound is primarily attributed to its ability to participate in redox reactions. The ferrocene moiety can undergo oxidation and reduction processes, which are crucial for various biochemical pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering protein function and stability.

Key Mechanisms:

  • Redox Activity : The ferrocene component can act as an electron donor or acceptor, influencing cellular redox states.
  • Thiol Interactions : The thiol group facilitates binding to proteins and enzymes, which can modify their activity.
  • Cellular Uptake : The compound's lipophilicity may enhance its cellular permeability, allowing it to exert effects within cells.

Biological Applications

Research has indicated several potential applications for this compound in biological contexts:

  • Antioxidant Properties : Studies suggest that compounds with ferrocene structures can exhibit antioxidant activities by scavenging free radicals.
  • Antimicrobial Activity : Preliminary studies have shown that ferrocene derivatives can inhibit the growth of certain bacteria and fungi.
  • Cancer Therapy : The redox properties of this compound may be harnessed for targeted delivery systems in cancer treatment.

Case Studies and Research Findings

  • Antioxidant Activity Study :
    • A study demonstrated that ferrocenyl compounds could reduce oxidative stress in cellular models, suggesting potential use as antioxidants in therapeutic applications .
  • Antimicrobial Efficacy :
    • Research indicated that ferrocenyl derivatives possess significant antimicrobial properties against pathogens such as Staphylococcus aureus and E. coli, with mechanisms involving disruption of microbial membranes .
  • Electrochemical Sensing Applications :
    • Electrochemical studies have shown that this compound can be used in biosensors for detecting biomolecules due to its redox properties, enhancing sensitivity and specificity in detection methods .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with other ferrocenyl derivatives is essential. Below is a table summarizing some key differences:

Compound NameRedox PotentialAntimicrobial ActivityAntioxidant Activity
This compoundModerateYesYes
Ferrocenyl dodecanethiolHighModerateYes
Ferrocenyl methylthioacetateLowYesNo

Properties

CAS No.

134029-92-8

Molecular Formula

C11H17S.C5H5.Fe

Molecular Weight

302.261

Origin of Product

United States

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